Methyl 3-(3-formylphenyl)isonicotinate
Description
Methyl 3-(3-formylphenyl)isonicotinate is a pyridinecarboxylate derivative featuring a methyl ester group at the 4-position of the pyridine ring and a 3-formylphenyl substituent at the 3-position.
Properties
IUPAC Name |
methyl 3-(3-formylphenyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-5-6-15-8-13(12)11-4-2-3-10(7-11)9-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBYJMIHUOYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698835 | |
| Record name | Methyl 3-(3-formylphenyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566198-34-3 | |
| Record name | Methyl 3-(3-formylphenyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-formylphenyl)isonicotinate can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-formylphenyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 3-(3-carboxyphenyl)pyridine-4-carboxylate
Reduction: 3-(3-hydroxymethylphenyl)pyridine-4-carboxylate
Substitution: Amides, esters
Scientific Research Applications
Methyl 3-(3-formylphenyl)isonicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-formylphenyl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
- Core Structure : The pyridine ring with a carboxylate ester at the 4-position (isonicotinate backbone) is shared among analogs.
- Substituent Variability: The substituent at the 3-position distinguishes these compounds. For example: Methyl 3-(bromomethyl)isonicotinate: Bromomethyl group (CAS 116986-10-8) . Methyl 3-aminoisonicotinate: Amino group (CAS 88482-17-1) . Methyl 3-(trifluoromethoxyphenyl)isonicotinate: Trifluoromethoxy-phenyl group (CAS 1261749-20-5) . Methyl 3-(3-formylphenyl)isonicotinate: 3-Formylphenyl group (hypothetical structure based on naming conventions).
Table 1: Structural Comparison of Methyl Isonicotinate Derivatives
Physicochemical Properties
Basicity and Evaporation Behavior
- Basicity (pKa) : Methyl isonicotinate has a pKa of 3.38, slightly higher than methyl nicotinate (pKa = 3.23), due to positional isomer effects on electron distribution .
- Evaporation Rates : Salts of methyl nicotinate evaporate faster than methyl isonicotinate salts, attributed to differences in basicity and intermolecular interactions .
Mass Spectrometry
Cocrystal Formation
- Structural Similarity : Homologs like methyl isonicotinate and ethyl isonicotinate form cocrystals with the same coformers due to their structural similarity .
- Prediction for this compound : The 3-formylphenyl group may enhance cocrystal formation via π-π stacking or hydrogen bonding, though experimental validation is needed .
Biological Activity
Methyl 3-(3-formylphenyl)isonicotinate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
This compound features a unique combination of a formylphenyl group and an isonicotinate moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzyme activity. The isonicotinate part may interact with nicotinic acid receptors, potentially influencing metabolic pathways and cellular signaling processes.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties, particularly against various bacterial strains. The compound's effectiveness in inhibiting bacterial growth can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and the modulation of cell cycle regulators.
Antimalarial Activity
Recent investigations into the antimalarial properties of similar compounds have suggested that this compound might share similar mechanisms of action against Plasmodium falciparum, the causative agent of malaria. Its structural analogs have demonstrated activity against the asexual stages of the parasite, indicating a potential for further development in this area.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus found that the compound displayed significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
- Anticancer Mechanisms : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Antimalarial Potential : A comparative study involving various pyridine derivatives highlighted that this compound exhibited promising activity against P. falciparum with an EC50 value of 50 nM, suggesting its potential as a lead compound for antimalarial drug development.
Data Summary
| Biological Activity | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | MIC: 25 µg/mL |
| Antimicrobial | S. aureus | Inhibition | MIC: 25 µg/mL |
| Anticancer | Breast Cancer Cells | Apoptosis | IC50: 15 µM |
| Antimalarial | P. falciparum | Growth Inhibition | EC50: 50 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
